
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H24N2O4 and a molecular weight of 428.492 . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its intricate structure, which includes multiple functional groups such as ethylphenoxy, acetyl, carbohydrazonoyl, methoxyphenyl, and phenylacrylate.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylat umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der allgemeine Syntheseweg lässt sich wie folgt zusammenfassen:
Bildung des Ethylphenoxyacetyl-Zwischenprodukts: Der erste Schritt umfasst die Reaktion von 4-Ethylphenol mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure, um 4-Ethylphenoxyacetat zu bilden.
Carbohydrazonoyl-Bildung: Das Ethylphenoxyacetat wird dann mit Hydrazinhydrat umgesetzt, um das Carbohydrazonoyl-Zwischenprodukt zu bilden.
Kopplung von Methoxyphenyl und Phenylacrylat: Der letzte Schritt beinhaltet die Kupplung des Carbohydrazonoyl-Zwischenprodukts mit 2-Methoxyphenyl und 3-Phenylacrylat unter bestimmten Bedingungen, wie z. B. in Gegenwart einer Base wie Natriumhydroxid und einem Lösungsmittel wie Ethanol.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung des Labor-Syntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen für den Umgang mit potenziell gefährlichen Reagenzien. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Nucleophile Substitutionsreaktionen können an den Ethylphenoxy- oder Methoxyphenylgruppen unter Verwendung von Reagenzien wie Natriummethanolat oder Kaliumcyanid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium, Chromtrioxid in Essigsäure.
Reduktion: Natriumborhydrid in Methanol, Lithiumaluminiumhydrid in Ether.
Substitution: Natriummethanolat in Methanol, Kaliumcyanid in Ethanol.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole, Amine.
Substitution: Substituierte Phenoxy- oder Methoxyphenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese zur Entwicklung neuer Verbindungen mit potenzieller biologischer Aktivität.
Medizin: Erforscht auf seine potenzielle Verwendung in der Wirkstoffforschung und -entwicklung, insbesondere als Leitstruktur für die Entwicklung neuer Therapeutika.
Industrie: Anwendung bei der Entwicklung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.
Wechselwirkung mit Rezeptoren: Bindung an Zellrezeptoren und Veränderung von Signaltransduktionswegen.
Störung von Zellmembranen: Wechselwirkung mit Lipiddoppelschichten und Beeinflussung der Membranintegrität und -funktion.
Wirkmechanismus
The mechanism of action of 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cell Membranes: Interacting with lipid bilayers and affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylat
- 2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide
Einzigartigkeit
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylat ist durch seine spezifische Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen
Eigenschaften
CAS-Nummer |
477729-31-0 |
|---|---|
Molekularformel |
C27H26N2O5 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H26N2O5/c1-3-20-9-13-23(14-10-20)33-19-26(30)29-28-18-22-11-15-24(25(17-22)32-2)34-27(31)16-12-21-7-5-4-6-8-21/h4-18H,3,19H2,1-2H3,(H,29,30)/b16-12+,28-18+ |
InChI-Schlüssel |
FKGDUDBFCZACNR-ZZTXFNBYSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
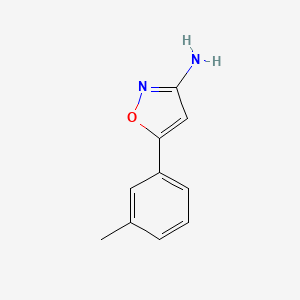
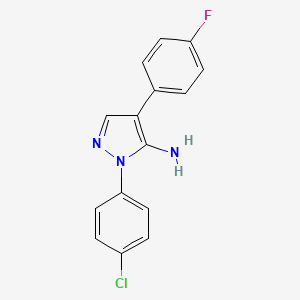
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)
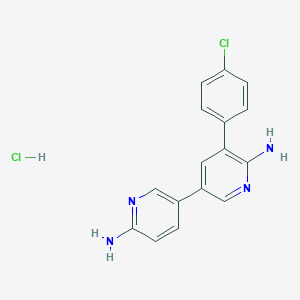
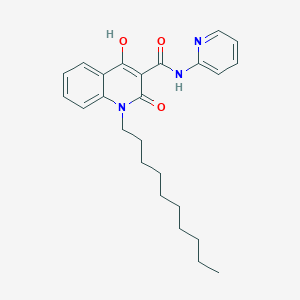


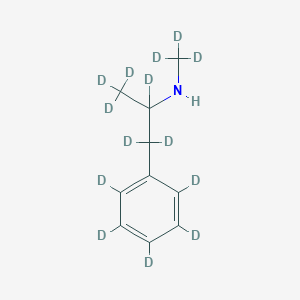


![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)


